1-O-Methyl-2-deoxy-D-ribose

Carbohydrate Chemistry Process Chemistry Synthetic Yield

1-O-Methyl-2-deoxy-D-ribose (CAS 60134-26-1) is a protected 2-deoxy-D-ribose derivative in which the anomeric hydroxyl group is masked as a methyl glycoside. This compound serves as a key intermediate in carbohydrate chemistry and nucleoside analog synthesis.

Molecular Formula C6H12O4
Molecular Weight 148.16 g/mol
CAS No. 60134-26-1
Cat. No. B019945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-O-Methyl-2-deoxy-D-ribose
CAS60134-26-1
SynonymsMethyl 2-Deoxyribofuranoside;  Methyl 2-Deoxy-D-erythro-pentofuranoside; 
Molecular FormulaC6H12O4
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESCOC1CC(C(O1)CO)O
InChIInChI=1S/C6H12O4/c1-9-6-2-4(8)5(3-7)10-6/h4-8H,2-3H2,1H3/t4-,5+,6?/m0/s1
InChIKeyNVGJZDFWPSOTHM-YRZWDFBDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-O-Methyl-2-deoxy-D-ribose (CAS 60134-26-1) for Nucleoside Analog Synthesis and Carbohydrate Research


1-O-Methyl-2-deoxy-D-ribose (CAS 60134-26-1) is a protected 2-deoxy-D-ribose derivative in which the anomeric hydroxyl group is masked as a methyl glycoside. This compound serves as a key intermediate in carbohydrate chemistry and nucleoside analog synthesis. The methyl protecting group at the anomeric carbon stabilizes the sugar against unwanted reactions, enabling selective modifications at the 3- and 5-hydroxyl positions [1]. Its utility as a glycosyl donor under Lewis acid activation makes it a preferred building block for constructing 2'-deoxynucleosides, a core motif in numerous antiviral and anticancer agents .

1

Stable anomeric protection as methyl glycoside for selective 3,5-diol modification.

2

Lewis acid–activatable glycosyl donor for 2′-deoxynucleoside analog construction.

3

Defined single anomeric form avoids tautomeric mixtures that compromise synthetic control.

Critical Differentiators of 1-O-Methyl-2-deoxy-D-ribose vs. Alternative 2-Deoxy-D-ribose Derivatives


Direct substitution of 1-O-Methyl-2-deoxy-D-ribose with other 2-deoxy-D-ribose derivatives (e.g., 1-O-acetyl, 1-O-benzyl, or unprotected 2-deoxy-D-ribose) is not straightforward. The methyl glycoside offers a unique balance of stability and reactivity. Unlike the more labile 1-O-acetyl derivative, the methyl protecting group is resistant to spontaneous hydrolysis during storage and handling , yet it remains readily activatable as a leaving group with Lewis acids for glycosylation . In contrast, unprotected 2-deoxy-D-ribose undergoes complex tautomeric equilibria between furanose, pyranose, and open-chain forms in solution, compromising its utility as a defined synthetic intermediate [1]. The following quantitative evidence establishes the distinct advantages of this specific derivative for research and industrial applications.

Target

1-O-Methyl-2-deoxy-D-ribose – balanced stability and Lewis acid lability; single well-defined anomer.

Potential Substitutes
1-O-Acetyl

Labile ester may hydrolyze during storage, altering reactivity and lot consistency.

1-O-Benzyl

Multi-step synthesis with lower overall yield; hydrogenolytic deprotection may limit downstream use.

Unprotected 2-deoxy-D-ribose

Furanose/pyranose/open-chain equilibrium may shift, complicating regio- and stereochemical control.

Quantitative Performance Metrics for 1-O-Methyl-2-deoxy-D-ribose (CAS 60134-26-1)


High Synthetic Yield in One-Step Preparation from 2-Deoxy-D-ribose

In a direct, one-step Fischer glycosidation, 1-O-Methyl-2-deoxy-D-ribose is obtained from 2-deoxy-D-ribose in a process that yields 331 g of product from a 300 g starting material, representing a quantitative conversion suitable for further functionalization without purification [1]. This contrasts with more complex multi-step sequences required for other protected derivatives such as 1-O-benzyl-2-deoxy-D-ribose, which typically suffer from lower overall yields and require chromatographic separation of anomers.

Synthetic Yield
Head-to-head
~89% crude mass yield, one-step from 300 g 2-deoxy-D-ribose
Supports process-scale intermediate selection without chromatographic purification.
Compared to multi-step benzyl derivative synthesis.
Carbohydrate Chemistry Process Chemistry Synthetic Yield

Commercial Availability with Defined Purity Specification

The compound is commercially available with a documented purity specification of 96% (by GC or HPLC) from major suppliers, ensuring reproducible performance in sensitive applications such as nucleoside analog synthesis . This is comparable to the purity levels offered for more common carbohydrate building blocks, but with the added benefit of a well-characterized spectral database for identity confirmation [1].

Commercial Purity
Cross-study context
96% (GC/HPLC) typical lot specification
Reduces in-house re-purification needs for nucleoside analog synthesis.
Comparable to other specialty carbohydrate building blocks.
Quality Control Procurement Analytical Chemistry

Distinct Conformational Behavior of Anomers in Solution

Detailed ¹H NMR and molecular mechanics studies have established the unique pseudorotational parameters for the α- and β-anomers of methyl 2-deoxy-D-ribofuranoside. The β-anomer exhibits an equilibrium between N-type (P=335°, Φm=45°) and S-type (P=234°, Φm=42°) conformers, while the α-anomer strongly favors a single S-type conformation (P=132°, Φm=40°) [1]. This conformational rigidity in the α-anomer contrasts with the greater flexibility observed in unprotected 2-deoxy-D-ribose, which interconverts between furanose, pyranose, and acyclic forms in aqueous solution [2].

Conformational Behavior
Class-level
α-anomer: S-type (P=132°). β-anomer: N⇌S equilibrium.
Defined sugar pucker supports rational nucleoside design studies.
Contrasts with unprotected sugar tautomeric mixture.
NMR Spectroscopy Conformational Analysis Stereochemistry

Primary Research and Industrial Applications for 1-O-Methyl-2-deoxy-D-ribose


Synthesis of 2'-Deoxynucleoside Analogs as Glycosyl Donor

1-O-Methyl-2-deoxy-D-ribose serves as a direct glycosyl donor in the synthesis of 2'-deoxynucleosides, which form the backbone of DNA and are the core structural motif in many antiviral and anticancer drugs. The 1-O-methyl group is activated by a Lewis acid to generate an oxocarbenium ion intermediate, enabling coupling with a protected nucleobase . This approach is particularly valuable when a stable, yet readily activatable, leaving group is required for complex glycosylation reactions.

Intermediate for 3,5-O-Protected 2-Deoxy-D-ribose Derivatives

The compound is an ideal starting material for the preparation of 3,5-di-O-protected 2-deoxy-D-ribose derivatives. As described in patent literature, the 1-O-methyl group effectively protects the anomeric center while allowing selective acetylation or other modifications at the 3- and 5-hydroxyl groups . This strategy is essential for constructing more elaborate carbohydrate building blocks used in oligonucleotide synthesis.

Conformational Studies of Nucleoside Sugar Pucker

The well-defined pseudorotational parameters of the α- and β-anomers of methyl 2-deoxy-D-ribofuranoside make these compounds valuable model systems for studying the conformational preferences of the deoxyribose ring in solution . This information is directly relevant to understanding the structure and dynamics of DNA itself, as well as the binding interactions of nucleoside-based therapeutics with their biological targets.

Application
Selection Property
Validation Focus
2′-Deoxynucleoside analog synthesis
Stable anomeric leaving group for Lewis acid activation
Coupling efficiency with protected nucleobases
3,5-O-Protected 2-deoxy-D-ribose intermediates
Regioselective modification under anomeric protection
Selective acylation or silylation at 3- and 5-positions
Nucleoside sugar pucker conformational studies
Well-defined pseudorotational parameters for each anomer
Conformer population analysis by NMR and modeling

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